![molecular formula C15H10FN3O2 B2478132 1-(4-fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 946778-04-7](/img/structure/B2478132.png)
1-(4-fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
The compound “1-(4-fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also contains a carboxylic acid group and two phenyl groups, one of which is substituted with a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring and the introduction of the phenyl and carboxylic acid groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring, the carboxylic acid group, and the phenyl groups would all contribute to the overall structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could affect its solubility and acidity .Scientific Research Applications
- Application : The compound’s boronic acid functionality makes it an excellent candidate for SM coupling. It can serve as a coupling partner to form biaryl compounds, which find applications in pharmaceuticals, agrochemicals, and materials science .
- Application : A derivative of this compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole , showed promising ERα inhibitory activity. It could be explored further as a potential breast cancer therapy .
- Application : The fluorophenyl group in this compound can be modified to create fluorescent derivatives. These probes can be used to visualize cellular processes, protein localization, and drug delivery .
- Application : Incorporating this compound into polymers or materials could enhance their properties, such as solubility, stability, or conductivity. Potential applications include organic electronics and sensors .
- Application : Triazole derivatives often exhibit antimicrobial activity. Researchers could explore the antibacterial or antifungal potential of this compound .
Suzuki–Miyaura Coupling
ERα Inhibition
Fluorescent Probes
Materials Chemistry
Antimicrobial Agents
Metal Coordination Complexes
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-11-6-8-12(9-7-11)19-14(10-4-2-1-3-5-10)17-13(18-19)15(20)21/h1-9H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGRMLSEPYKVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid |
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